molecular formula C16H23BrN2O4 B129120 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide CAS No. 152127-74-7

3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide

Cat. No. B129120
M. Wt: 387.27 g/mol
InChI Key: WGLPSCZHULDZSS-UHFFFAOYSA-N
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Description

3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide, also known as Br-MDMC, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the family of amphetamines and is structurally similar to the popular drug MDMA (3,4-methylenedioxymethamphetamine).

Mechanism Of Action

The mechanism of action of 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide is similar to that of MDMA. It works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in positive mood, empathy, and sociability. 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide also inhibits the reuptake of these neurotransmitters, leading to prolonged effects.

Biochemical And Physiological Effects

3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and prolactin. In addition, 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide has been shown to increase the levels of certain cytokines, which play a role in the immune response.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide in lab experiments is its high affinity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in the brain. However, one limitation is that it is a controlled substance and requires special licensing to use in research.

Future Directions

There are several future directions for research on 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide. One area of interest is its potential use in the treatment of depression and anxiety disorders. Another area of interest is its potential use in the treatment of addiction, particularly to substances such as cocaine and methamphetamine. Finally, research could focus on the development of new compounds based on the structure of 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide that may have even greater therapeutic potential.
Conclusion:
In conclusion, 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide is a chemical compound that has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its mechanism of action involves increasing the release of neurotransmitters in the brain, leading to an increase in positive mood and sociability. While there are advantages to using 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide in lab experiments, there are also limitations due to its controlled substance status. Future research could focus on its potential use in the treatment of depression, anxiety, and addiction, as well as the development of new compounds based on its structure.

Synthesis Methods

The synthesis of 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide involves the reaction of 5,6-dimethoxy-2-nitrosalicylic acid with 1-ethyl-2-pyrrolidinemethanol in the presence of hydrobromic acid. The resulting product is then purified through recrystallization to obtain 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide in its pure form.

Scientific Research Applications

3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Research has shown that this compound has a high affinity for the serotonin transporter, which plays a crucial role in regulating mood and behavior. 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide has been shown to increase the levels of serotonin in the brain, leading to an increase in positive mood and a decrease in negative emotions.

properties

CAS RN

152127-74-7

Product Name

3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide

Molecular Formula

C16H23BrN2O4

Molecular Weight

387.27 g/mol

IUPAC Name

3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-5,6-dimethoxybenzamide

InChI

InChI=1S/C16H23BrN2O4/c1-4-19-7-5-6-10(19)9-18-16(21)13-14(20)11(17)8-12(22-2)15(13)23-3/h8,10,20H,4-7,9H2,1-3H3,(H,18,21)

InChI Key

WGLPSCZHULDZSS-UHFFFAOYSA-N

SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Br)OC)OC

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Br)OC)OC

synonyms

(76Br)FLB 463
3-bromo-N--((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide
FLB 463
FLB-463

Origin of Product

United States

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